N-(3-chloro-4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-[(3-chloro-4-fluorophenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a carboxamide group, a fluorine atom, and a chlorine atom, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-4-fluorophenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide typically involves the reaction of 3-chloro-4-fluorobenzylamine with 2-oxo-1H-pyridine-3-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach is to use continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[(3-chloro-4-fluorophenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the original functional groups.
Substitution: Substituted derivatives with new functional groups replacing chlorine or fluorine atoms.
Scientific Research Applications
N-[(3-chloro-4-fluorophenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-[(3-chloro-4-fluorophenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine
Uniqueness
N-[(3-chloro-4-fluorophenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide stands out due to its unique combination of a pyridine ring with a carboxamide group, along with the presence of both chlorine and fluorine atoms. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C13H10ClFN2O2 |
---|---|
Molecular Weight |
280.68 g/mol |
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C13H10ClFN2O2/c14-10-6-8(3-4-11(10)15)7-17-13(19)9-2-1-5-16-12(9)18/h1-6H,7H2,(H,16,18)(H,17,19) |
InChI Key |
NIUSVZGMYQVBMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C(=C1)C(=O)NCC2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
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